1-Ethylpiperidine-3-carboxylic acid
Overview
Description
1-Ethylpiperidine-3-carboxylic acid is a compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . One such reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Molecular Structure Analysis
The molecular structure of 1-Ethylpiperidine-3-carboxylic acid is represented by the InChI code1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
. The molecular weight of the compound is 157.21 . Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
1-Ethylpiperidine-3-carboxylic acid is a white solid . The compound has a melting point of 178-180 .Scientific Research Applications
Material Science and Biochemistry
1-Ethylpiperidine-3-carboxylic acid and related compounds have notable applications in material science and biochemistry. The structurally similar compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, demonstrates significant potential as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, illustrating its utility in probing the structural and dynamic aspects of biomolecules and materials (Toniolo, Crisma, & Formaggio, 1998).
Bioconjugation Techniques
Research into amide bond formation in aqueous media using carbodiimide chemistry has provided insights into bioconjugation techniques. These methods are essential for linking carboxylic acids with amines, a fundamental reaction for bioconjugation in drug development and biomaterials science. The findings indicate the specificity of reaction conditions required for effective amide bond formation, highlighting the role of carboxylic acid derivatives like 1-ethylpiperidine-3-carboxylic acid in these processes (Nakajima & Ikada, 1995).
Organic Synthesis
1-Ethylpiperidine-3-carboxylic acid's derivatives have been explored for their potential in facilitating carbon-carbon bond formation in both aqueous and organic media. This approach provides a cleaner alternative to traditional methods, which often involve more hazardous reagents. Such advancements in organic synthesis techniques are crucial for developing new pharmaceuticals and materials (Graham, Murphy, & Coates, 1999).
Environmental Science
The aquatic environment's pollution with aminopolycarboxylates, which includes compounds structurally related to 1-ethylpiperidine-3-carboxylic acid, has been a significant area of study. These substances, utilized in various industrial and domestic applications for their metal ion chelating properties, have been found in considerable concentrations in aquatic environments. Research in this field focuses on understanding the environmental impact and degradation behavior of these compounds (Schmidt et al., 2004).
Plant Physiology
In the realm of plant physiology, derivatives of 1-aminocyclopropane-1-carboxylic acid, a molecule structurally similar to 1-ethylpiperidine-3-carboxylic acid, have been identified as crucial in the biosynthesis of ethylene, a plant hormone. This research highlights the role of these compounds in plant growth regulation, ethylene production, and stress response mechanisms, offering insights into agricultural applications and genetic engineering (Polko & Kieber, 2019).
Safety And Hazards
Future Directions
While specific future directions for 1-Ethylpiperidine-3-carboxylic acid are not available, piperidine derivatives in general are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current focus is on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-ethylpiperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAARCSKNLPQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622098 | |
Record name | 1-Ethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpiperidine-3-carboxylic acid | |
CAS RN |
861071-98-9 | |
Record name | 1-Ethylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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